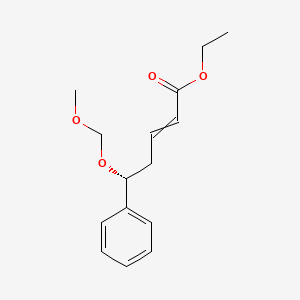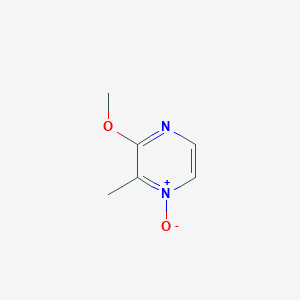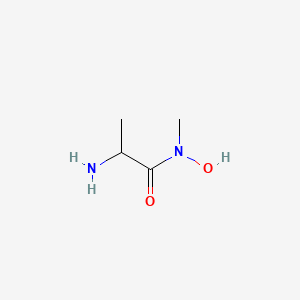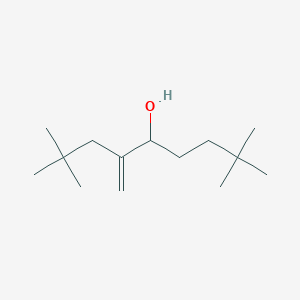
4-Imino-5-methidyl-2-trifluoromethylpyrimidine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Imino-5-methidyl-2-trifluoromethylpyrimidine is a small molecule belonging to the class of organic compounds known as hydropyrimidines. These compounds contain a hydrogenated pyrimidine ring, which is a six-membered ring with two nitrogen atoms at positions 1 and 3. The presence of trifluoromethyl and imino groups in its structure imparts unique chemical properties, making it a subject of interest in various fields of research .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 4-Imino-5-methidyl-2-trifluoromethylpyrimidine typically involves the condensation of appropriate precursors under controlled conditions. One common method includes the reaction of 4-methyl-5-(beta-hydroxyethyl)thiazole monophosphate with 2-methyl-4-amino-5-hydroxymethyl pyrimidine pyrophosphate . The reaction conditions often require specific catalysts and solvents to ensure high yield and purity.
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. The use of continuous flow reactors and automated systems can enhance the scalability of the production process.
Analyse Des Réactions Chimiques
Types of Reactions: 4-Imino-5-methidyl-2-trifluoromethylpyrimidine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents to form corresponding oxides.
Reduction: Reduction reactions can convert the imino group to an amine group.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce amines.
Applications De Recherche Scientifique
4-Imino-5-methidyl-2-trifluoromethylpyrimidine has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Medicine: Explored for its potential therapeutic effects, including antimicrobial and anticancer properties.
Mécanisme D'action
The mechanism of action of 4-Imino-5-methidyl-2-trifluoromethylpyrimidine involves its interaction with specific molecular targets. For instance, it targets thiamine-phosphate synthase, inhibiting its activity and thereby affecting the biosynthesis of thiamine (vitamin B1) in certain bacteria . This inhibition can lead to antimicrobial effects, making it a potential candidate for antibiotic development.
Comparaison Avec Des Composés Similaires
4-Imino-5-methyl-2-trifluoromethylpyrimidine: Similar structure but with a methyl group instead of a methidyl group.
5-Trifluoromethylpyrimidine: Lacks the imino group, affecting its reactivity and applications.
2-Trifluoromethylpyrimidine: Different substitution pattern, leading to distinct chemical properties and uses.
Uniqueness: 4-Imino-5-methidyl-2-trifluoromethylpyrimidine is unique due to the presence of both imino and trifluoromethyl groups, which confer specific reactivity and biological activity. Its ability to inhibit thiamine-phosphate synthase distinguishes it from other similar compounds, highlighting its potential in antimicrobial research .
Propriétés
Numéro CAS |
921227-53-4 |
|---|---|
Formule moléculaire |
C6H4F3N3 |
Poids moléculaire |
175.11 g/mol |
Nom IUPAC |
5-methylidene-2-(trifluoromethyl)pyrimidin-4-imine |
InChI |
InChI=1S/C6H4F3N3/c1-3-2-11-5(6(7,8)9)12-4(3)10/h2,10H,1H2 |
Clé InChI |
YKFRUALXTUDSBW-UHFFFAOYSA-N |
SMILES canonique |
C=C1C=NC(=NC1=N)C(F)(F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N-(2-Ethoxy-5-fluorophenyl)-5-methylthieno[2,3-d]pyrimidin-4-amine](/img/structure/B14188582.png)

![Methyl 4-{5-[1-(morpholin-4-yl)ethyl]furan-2-yl}benzoate](/img/structure/B14188600.png)
![2H-Naphtho[1,2-b]pyran-2-one, 4-(mercaptomethyl)-](/img/structure/B14188604.png)
![4-[2-(4,4-Difluoropiperidin-1-yl)-1,3-thiazol-4-yl]benzoic acid](/img/structure/B14188610.png)
![4-Methyl-1,4,5,6-tetrahydrocyclopenta[C]pyrazole-3-carbonitrile](/img/structure/B14188613.png)
![(9-Chlorobenzo[h]isoquinolin-6-yl)methanol](/img/structure/B14188619.png)

![4-Methoxy-3-[(2-methyl-2-phenylpropyl)amino]-1H-isoindol-1-one](/img/structure/B14188623.png)
![4-(4-Methoxyphenyl)-5-{4-[(propan-2-yl)oxy]phenyl}-1H-pyrazol-3-amine](/img/structure/B14188632.png)


![4-(4-{Bis[2-(4-aminoanilino)ethyl]amino}phenyl)butanoic acid](/img/structure/B14188653.png)
